

# Application Note: Heterologous Expression and Pathway Reconstitution of Funiculosin Biosynthesis Genes

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## Compound of Interest

Compound Name:	Funiculosin
CAS No.:	11055-06-4
Cat. No.:	B576824

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## Introduction & Scientific Rationale

Funiculosin is a potent antifungal compound originally isolated from *Penicillium funiculosum*. Its structure is defined by a highly unusual all-cis cyclopentanetetraol moiety connected to an N-methyl-3-pyranyl-4-hydroxy-2-pyridone core. The biosynthesis of this complex molecule has long intrigued drug development professionals because the formation of the cyclopentanetetraol ring requires the oxidative dearomatization and stereoselective ring contraction of a robust phenylalanine-derived aromatic ring.

To elucidate this pathway, researchers must overcome the challenge of expressing complex, multi-gene fungal clusters. We detail a field-proven, dual-host heterologous expression strategy.

The Causality Behind the Dual-Host System:

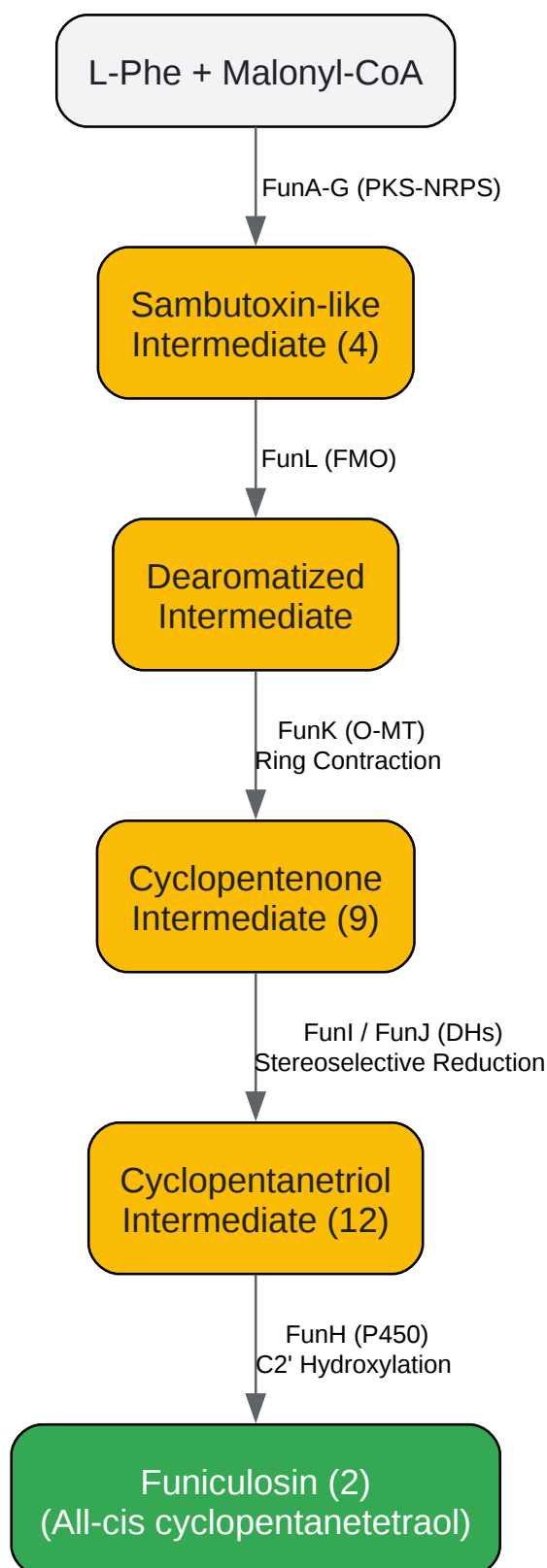
- Early Pathway (*Aspergillus nidulans* A1145  $\Delta$ ST $\Delta$ EM): The initial formation of the sambutoxin-like intermediate requires massive polyketide synthase and nonribosomal

peptide synthetase (PKS-NRPS) machinery (funA-G). We utilize the engineered *A. nidulans* A1145  $\Delta$ ST $\Delta$ EM strain because the deletion of its native sterigmatocystin (ST) and emericellamide (EM) clusters eliminates background secondary metabolite noise and prevents the draining of essential precursors like malonyl-CoA [\[\[1\]\]](#)[\(\[Link\]\)](#).

- Late Pathway (*Saccharomyces cerevisiae* RC01): The oxidative ring contraction and subsequent tailoring rely heavily on a cytochrome P450 (FunH) and various oxidoreductases (FunI-L). *S. cerevisiae* RC01 is specifically chosen because it harbors a chromosomally integrated cytochrome P450 reductase (CPR) from *A. terreus*, which is strictly required to supply optimal electron transfer for heterologous fungal P450 activity .

## Biosynthetic Pathway & Enzymatic Cascade

The funiculosin biosynthetic gene cluster (fun) encodes a five-enzyme cascade responsible for morphing a hydroxyphenyl-containing precursor into the final all-cis cyclopentane tetraol architecture . The process begins with the PKS-NRPS-mediated assembly of a sambutoxin-like intermediate. A flavin-dependent monooxygenase (FunL) and a repurposed O-methyltransferase (FunK) then execute the critical dearomatization and ring contraction. Subsequent stereoselective reductions by dehydrogenases (FunI, FunJ) and a final C2' hydroxylation by a P450 (FunH) yield funiculosin .

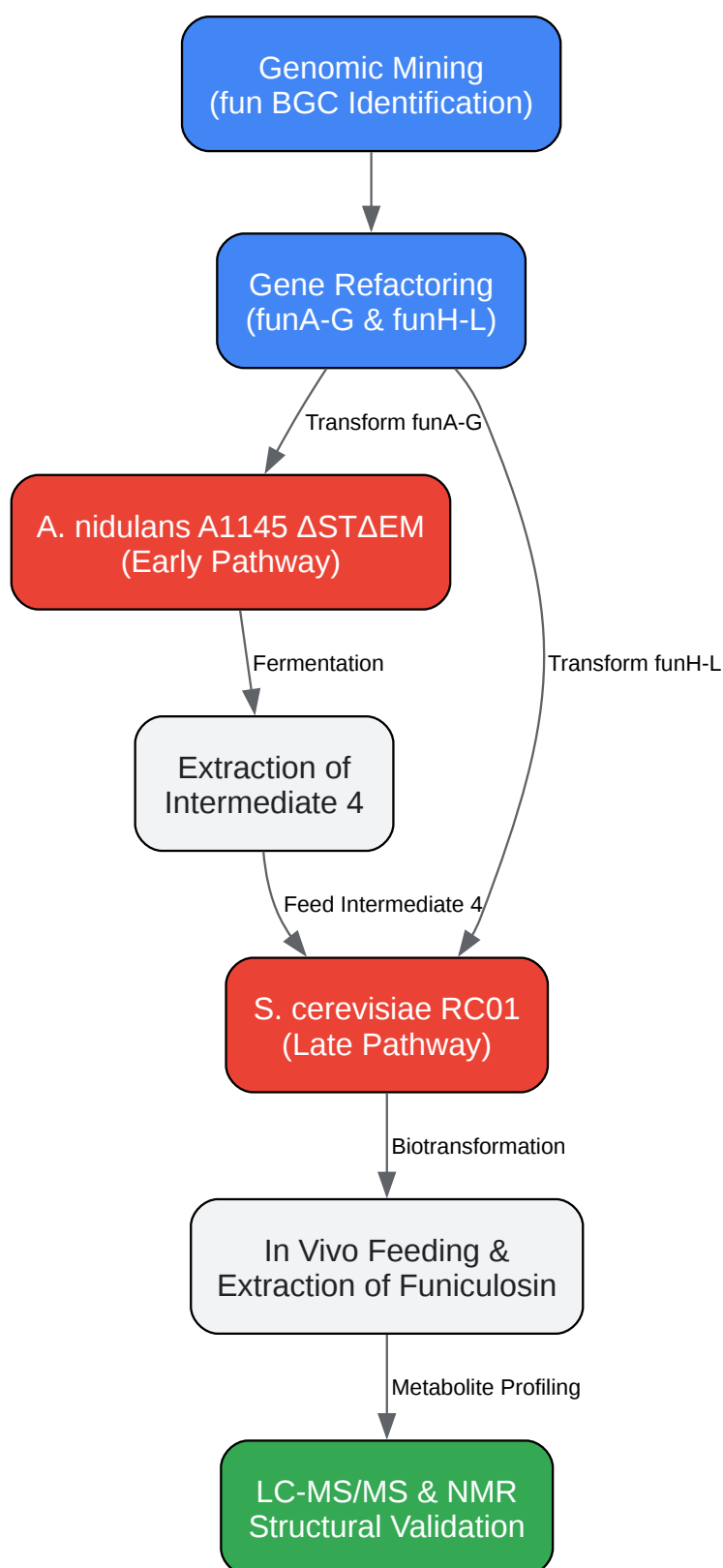


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Figure 1: Enzymatic cascade of Funiculosin biosynthesis featuring oxidative ring contraction.

## Experimental Workflow & Step-by-Step Protocol

To ensure a self-validating experimental setup, this protocol incorporates isotopic tracking. By feeding deuterated precursors, we can definitively prove the mechanistic origin of the carbon skeleton, ensuring trustworthiness in the resulting analytical data .



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Figure 2: Dual-host heterologous expression workflow for Funiculosin pathway reconstitution.

## Phase 1: Early Pathway Expression in *A. nidulans*

- **Vector Construction:** Amplify the funA-G genes from *Penicillium funiculosum* genomic DNA. Assemble the genes into fungal expression vectors under the control of constitutive promoters (e.g., gpdA).
- **Protoplast Transformation:** Transform the refactored vectors into *A. nidulans* A1145  $\Delta$ ST $\Delta$ EM protoplasts. Plate on selective minimal media. Include an empty-vector transformant as a negative control.
- **Fermentation & Extraction:** Cultivate the positive transformants in liquid minimal medium (CD medium) at 28°C for 5-7 days. Extract the culture broth with an equal volume of ethyl acetate. Dry the organic layer and resuspend in methanol to isolate the sambutoxin-like intermediate (Compound 4) .

## Phase 2: Late Pathway Biotransformation in *S. cerevisiae*

- **Yeast Engineering:** Clone the tailoring enzymes funH-L into yeast expression vectors (e.g., pXW55) and transform into *S. cerevisiae* RC01 [\[\[2\]\]](#)[\(\[Link\]\)](#).
- **In Vivo Feeding Assay:** Grow the engineered yeast in synthetic dropout medium. Supplement the culture with 1 mM of the purified intermediate 4.
- **Mechanistic Validation (Isotope Tracking):** In a parallel culture, supplement the media with L-Phe(ring-D5). The retention of deuterium atoms during the ring contraction serves as an internal validation of the dearomatization mechanism [\[\[3\]\]](#)[\(\[Link\]\)](#).
- **Metabolite Profiling:** Extract the yeast cultures with ethyl acetate. Analyze the extracts via LC-MS/MS using a C18 column.

## Quantitative Data & Enzyme Characterization

The following table summarizes the functional assignments of the late-stage tailoring enzymes and the quantitative mass shift data used to validate the pathway logic , .

Gene / Enzyme	Protein Family / Predicted Function	Role in Funiculosin Biosynthesis	Experimental Evidence & Validation Metrics
FunA-G	PKS-NRPS & Early Tailoring	Biosynthesis of sambutoxin-like intermediate (4)	Accumulation of intermediate 4 in <i>A. nidulans</i> extracts.
FunL	Flavin-dependent Monooxygenase (FMO)	Oxidative dearomatization of the phenyl ring	Loss of aromaticity; prerequisite step for ring contraction.
FunK	Repurposed O-Methyltransferase	Facilitates stereoselective ring contraction	Formation of cyclopentenone intermediate (9). Isotope tracking with L-Phe(ring-D5) shows a +2 Da mass shift, confirming exactly two hydrogen atoms are retained.
FunI	Dehydrogenase (Steroid 5 $\alpha$ -reductase family)	Stereoselective two-electron reduction	Reduces cyclopentenone to cyclopentenediol.
FunJ	Dehydrogenase (Gfo/Idh/MocA family)	Stereoselective two-electron reduction	Yields the penultimate all-cis cyclopentanetriol intermediate (12).
FunH	Cytochrome P450	C2' Hydroxylation	Conversion of 12 to Funiculosin (2). Validated in vitro via yeast microsome assays.

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## Sources

- [1. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. A fungal P450 deconstructs the 2,5-diazabicyclo\[2.2.2\]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
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